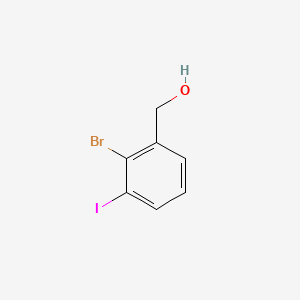

(2-Bromo-3-iodophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUJNCOMDYCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743132 | |

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261571-03-2 | |

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Bromo-3-iodophenyl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (2-Bromo-3-iodophenyl)methanol, a valuable halogenated building block in modern organic synthesis. With the confirmed CAS Number 1261644-21-6, this document details its chemical and physical properties, provides a validated experimental protocol for its synthesis via the reduction of 2-bromo-3-iodobenzoic acid, and presents a thorough spectroscopic characterization. Furthermore, this guide elucidates the strategic importance of this molecule in medicinal chemistry, particularly in the synthesis of kinase inhibitors, by leveraging its dihalogenated structure for selective cross-coupling reactions. The content herein is designed to equip researchers and drug development professionals with the critical knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Utility of Dihalogenated Phenylmethanols

Polyhalogenated aromatic compounds are indispensable tools in the arsenal of synthetic chemists, offering multiple reaction handles for the construction of complex molecular architectures. This compound, in particular, presents a unique substitution pattern that allows for regioselective functionalization. The differential reactivity of the carbon-iodine and carbon-bromine bonds under various cross-coupling conditions enables a stepwise approach to the synthesis of highly substituted aromatic compounds. This strategic advantage makes it a sought-after intermediate in the development of novel pharmaceuticals and advanced materials.

The presence of the hydroxymethyl group adds another layer of synthetic versatility, allowing for oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions. This guide will delve into the practical aspects of handling and utilizing this compound, with a focus on providing actionable protocols and a deep understanding of its chemical behavior.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is paramount for its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1261644-21-6 | ,[1] |

| Molecular Formula | C₇H₆BrIO | ,[1] |

| Molecular Weight | 312.93 g/mol | ,[1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Purity | Typically ≥98% | ,[1] |

Spectroscopic Data (Predicted)

| Spectrum Type | Predicted Peak/Shift (δ) | Description |

| ¹H NMR (CDCl₃) | ~7.5-7.8 ppm (m, 3H) | Aromatic protons, exhibiting complex splitting due to ortho, meta, and para couplings. |

| ~4.7 ppm (s, 2H) | Benzylic protons (CH₂). | |

| ~1.8-2.5 ppm (br s, 1H) | Hydroxyl proton (OH), broad singlet, chemical shift can vary with concentration and solvent. | |

| ¹³C NMR (CDCl₃) | ~140-145 ppm | Quaternary aromatic carbon attached to CH₂OH. |

| ~125-135 ppm | Aromatic carbons. | |

| ~95-105 ppm | Aromatic carbon attached to iodine. | |

| ~120-125 ppm | Aromatic carbon attached to bromine. | |

| ~60-65 ppm | Benzylic carbon (CH₂OH). | |

| Mass Spec. (EI) | M⁺ at m/z 312/314 | Molecular ion peak showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1). |

| Fragments | Loss of H₂O, Br, I, and CH₂OH would be expected. |

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-bromo-3-iodobenzoic acid. This transformation can be achieved with high efficiency using common reducing agents.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 2-Bromo-3-iodobenzoic Acid

This protocol details a reliable method for the synthesis of this compound.

Materials:

-

2-Bromo-3-iodobenzoic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromo-3-iodobenzoic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add lithium aluminum hydride portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filtration: Stir the resulting granular precipitate for 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Applications in Medicinal Chemistry and Organic Synthesis

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding pocket of the enzyme. The dihalogenated nature of this compound allows for the sequential and regioselective introduction of different substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The general strategy involves the selective reaction at the more reactive carbon-iodine bond, followed by a subsequent cross-coupling reaction at the less reactive carbon-bromine bond. This allows for the controlled and efficient construction of complex molecular scaffolds.

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its dihalogenated nature allows for selective and sequential functionalization, providing an efficient route to complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its applications. With this knowledge, researchers and drug development professionals are well-equipped to leverage the synthetic potential of this valuable compound in their pursuit of novel therapeutics and advanced materials.

References

- MDPI.

Sources

An In-depth Technical Guide to (2-Bromo-3-iodophenyl)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of (2-Bromo-3-iodophenyl)methanol, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical data and insights to facilitate its effective use in the laboratory.

Introduction: The Significance of Polysubstituted Benzyl Alcohols

Halogenated benzyl alcohols are versatile intermediates in the synthesis of complex organic molecules. The presence of multiple, distinct halogen substituents, such as bromine and iodine on the same aromatic ring, offers orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions. This compound, with its specific substitution pattern, presents a unique platform for the introduction of diverse functionalities, making it a valuable precursor for the synthesis of novel pharmaceutical compounds and other high-value chemical entities. The strategic placement of the bromine, iodine, and hydroxymethyl groups allows for a stepwise and controlled elaboration of the molecular scaffold.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is paramount for its proper handling, storage, and application in chemical synthesis. The following table summarizes the key physicochemical identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 1261644-21-6 | [1] |

| Molecular Formula | C₇H₆BrIO | [2][1] |

| Molecular Weight | 312.93 g/mol | [2][1] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | ≥95% to 98% | [2][3][4] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [1] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, a prediction of its key spectroscopic features can be made based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The aromatic region will likely display a complex splitting pattern due to the disubstitution of the benzene ring. The chemical shifts (δ) in CDCl₃ are predicted as follows:

-

Aromatic Protons (Ar-H): Three protons in the range of 7.0-7.8 ppm, exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between 1.5 and 4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts (δ) in CDCl₃ are:

-

Aromatic Carbons: Six signals are expected in the aromatic region (120-145 ppm). The carbons directly attached to the halogens (C-Br and C-I) will have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the halogens. The carbon bearing the hydroxymethyl group will also be shifted downfield.

-

Methylene Carbon (-CH₂OH): A signal in the range of 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

-

C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks around 2850-2960 cm⁻¹.

-

C=C Stretch (aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

-

C-I Stretch: A band at lower wavenumbers, generally below 500 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal mass of the molecular ion would be 312 g/mol . Fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and the halogen atoms.

Synthesis and Purification

While a specific, detailed laboratory preparation for this compound is not widely published, a plausible synthetic route can be inferred from available information and general organic chemistry principles.

Proposed Synthetic Pathway

A likely synthetic approach involves the hydrolysis of a corresponding benzyl halide. Commercial suppliers suggest a synthetic route starting from 2-bromo-1-(chloromethyl)-3-iodobenzene or 2-bromo-1-(bromomethyl)-3-iodobenzene[3].

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Halogenation: 2-Bromo-3-iodotoluene would be subjected to free-radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or acetonitrile.

-

Hydrolysis: The resulting 2-bromo-1-(halomethyl)-3-iodobenzene would then be hydrolyzed to the corresponding alcohol. This can be achieved by heating with an aqueous solution of a base like sodium hydroxide or potassium carbonate.

-

Workup and Purification: After the reaction is complete, the mixture would be cooled and extracted with an organic solvent such as diethyl ether or ethyl acetate. The organic layer would be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its functional groups.

Caption: Reactivity map of this compound.

-

Carbon-Iodine Bond: The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective introduction of aryl, alkynyl, and vinyl groups at the 3-position.

-

Carbon-Bromine Bond: The C-Br bond is less reactive than the C-I bond, enabling subsequent cross-coupling reactions at the 2-position under different reaction conditions. This sequential functionalization is a powerful tool in the synthesis of complex molecules.

-

Hydroxymethyl Group: The primary alcohol functionality can be easily oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. It can also be transformed into a leaving group for nucleophilic substitution reactions.

While specific examples of the use of this compound in drug development are not prominent in the public domain, its structural motif is relevant to the synthesis of a wide range of biologically active compounds. Halogenated aromatic rings are common features in many pharmaceuticals, where they can influence metabolic stability, binding affinity, and pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its unique pattern of halogenation provides opportunities for selective and sequential functionalization, allowing for the efficient construction of complex molecular architectures. While some physical and spectral data are not yet widely available, this guide provides a solid foundation for researchers to understand and utilize this important chemical intermediate. It is recommended that users perform their own characterization to confirm the properties of the material obtained from any supplier.

References

- Chemsigma. This compound [1261571-03-2]. [Link]

- RSC Publishing.

- PubChem. 2-Bromobenzyl alcohol. [Link]

- Cheméo. Chemical Properties of 2-Bromobenzyl alcohol, isopropyl ether. [Link]

- PMC - NIH. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

- NIH. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes.

- PubChem. (2-Bromo-5-iodophenyl)methanol. [Link]

- Wikipedia. Benzyl alcohol. [Link]

- MDPI.

- PubChem. Benzyl Alcohol. [Link]

- Google Patents. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)

- YouTube. Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. [Link]

- YouTube. Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104). [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (2-Bromo-3-iodophenyl)methanol

Introduction: Strategic Importance of Dihalogenated Phenylmethanols

(2-Bromo-3-iodophenyl)methanol is a halogenated aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of three distinct functional groups—a primary alcohol, a bromine atom, and an iodine atom—on the phenyl ring offers a rich platform for orthogonal synthetic transformations. The differential reactivity of the C-Br and C-I bonds, particularly in metal-catalyzed cross-coupling reactions, allows for the sequential and regioselective introduction of diverse molecular fragments. This makes this compound a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates and functional organic materials. This guide provides a comprehensive overview of a reliable synthetic route to this compound and a detailed analysis of its characterization.

Synthesis of this compound: A Guided Reduction Approach

The most direct and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 2-bromo-3-iodobenzaldehyde. This transformation is reliably achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for the conversion of aldehydes to primary alcohols without affecting the carbon-halogen bonds.

Causality of Reagent Selection

The choice of sodium borohydride is predicated on its chemoselectivity.[1] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids, and it is compatible with a range of protic solvents, most commonly methanol or ethanol.[2] This selectivity is crucial for preserving the structural integrity of the dihalogenated aromatic ring system. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the desired primary alcohol.[1]

Experimental Protocol: Reduction of 2-Bromo-3-iodobenzaldehyde

Materials:

-

2-Bromo-3-iodobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of the Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-iodobenzaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Sodium Borohydride: While stirring vigorously, slowly add sodium borohydride (1.1-1.5 equivalents) to the cooled solution in small portions. The addition should be controlled to prevent excessive foaming.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol spot. The reaction is typically complete within 1-2 hours.

-

Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄. This will be accompanied by gas evolution (hydrogen), so the addition must be done cautiously until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acidic impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis. Alternatively, for products of sufficient purity, recrystallization from a suitable solvent system can be employed.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected in the range of δ 4.5-4.8 ppm. The integration of this signal should correspond to two protons.

-

Aromatic Protons: The three aromatic protons will appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the bromine, iodine, and hydroxymethyl substituents.

-

Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which can vary depending on the concentration and solvent used.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Benzylic Carbon (-CH₂OH): A signal is expected in the range of δ 60-65 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbons directly attached to the bromine and iodine atoms will have their chemical shifts influenced by the halogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of an alcohol.

-

Aromatic C-H Stretch: Sharp absorption bands are expected just above 3000 cm⁻¹.

-

C-O Stretch: A strong absorption band is expected in the region of 1000-1200 cm⁻¹, corresponding to the C-O single bond of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (312.93 g/mol ). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I is monoisotopic), the molecular ion region will exhibit a characteristic isotopic pattern.

-

Fragmentation Pattern: Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O). Cleavage of the carbon-halogen bonds may also be observed.

Data Summary

| Analytical Technique | Expected Data for this compound |

| Molecular Formula | C₇H₆BrIO |

| Molecular Weight | 312.93 g/mol |

| ¹H NMR (CDCl₃) | δ ~4.6 (s, 2H, -CH₂OH), δ 7.0-8.0 (m, 3H, Ar-H), variable broad singlet for -OH |

| ¹³C NMR (CDCl₃) | δ ~63 ( -CH₂OH), multiple signals between δ 120-145 (aromatic carbons) |

| IR (KBr or thin film) | ~3300 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~1050 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | M⁺ peak at m/z 313, with a characteristic isotopic pattern for one bromine atom. |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization Logic

Caption: Analytical techniques for structural confirmation.

Conclusion

This technical guide outlines a robust and accessible method for the synthesis of this compound, a valuable and versatile building block in organic synthesis. The detailed protocol for the reduction of 2-bromo-3-iodobenzaldehyde using sodium borohydride is both efficient and chemoselective. The comprehensive characterization plan, employing NMR, IR, and mass spectrometry, ensures the unambiguous identification and purity assessment of the final product. Researchers and drug development professionals can utilize this guide as a reliable resource for the preparation and validation of this key synthetic intermediate.

References

- PubChem. (3-Bromophenyl)(2-chlorophenyl)methanol.

- PubChem. (3-Bromo-2-chlorophenyl)methanol.

- PrepChem.

- ResearchGate.

- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

- Sciforum. Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]

- Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

- Usiena AIR.

- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

- NIH National Library of Medicine. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

- NIH National Library of Medicine.

- ChemBK. (3-bromo-5-fluorophenyl)methanol. [Link]

- MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

- ResearchGate. Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of (2-Bromo-3-iodophenyl)methanol

Foreword: Navigating the Spectroscopic Landscape of a Novel Halogenated Aromatic Alcohol

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (2-Bromo-3-iodophenyl)methanol, a dihalogenated aromatic alcohol, presents a unique spectroscopic puzzle due to the confluence of a primary alcohol and two distinct halogen substituents on the phenyl ring. This guide provides a comprehensive exploration of the expected spectroscopic signature of this molecule, offering a foundational resource for researchers engaged in its synthesis, characterization, and application.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a molecular formula of C₇H₆BrIO and a molecular weight of 312.93 g/mol . The strategic placement of the bromo and iodo substituents, ortho and meta to the hydroxymethyl group respectively, creates a distinct electronic and steric environment that will be reflected in its spectroscopic data.

Molecular Structure of this compound

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required for data acquisition.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum for this compound in CDCl₃ is summarized below.

| Predicted Chemical Shift (ppm) | Assignment |

| ~140 - 145 | Ar-C (C-CH₂OH) |

| ~130 - 135 | Ar-CH |

| ~125 - 130 | Ar-CH |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-C (C-Br) |

| ~95 - 100 | Ar-C (C-I) |

| ~60 - 65 | -CH₂- |

Interpretation and Rationale

-

Aromatic Carbons (95 - 145 ppm): The six aromatic carbons are all in unique chemical environments. The carbon attached to the hydroxymethyl group is expected at the most downfield position among the protonated carbons due to the oxygen's electronegativity. The carbons directly bonded to the halogens will have their chemical shifts significantly influenced. The carbon bearing the iodine atom is expected to be the most upfield of the substituted aromatic carbons due to the "heavy atom effect."

-

Benzylic Carbon (60 - 65 ppm): The carbon of the -CH₂- group is shifted downfield due to the attachment of the electronegative oxygen atom.

Comparative Analysis with Benzyl Alcohol

In the ¹³C NMR spectrum of benzyl alcohol, the benzylic carbon appears around 65 ppm, and the aromatic carbons resonate in the 127-129 ppm range, with the carbon attached to the methylene group appearing at approximately 141 ppm. The predicted spectrum of this compound shows a much wider range of chemical shifts for the aromatic carbons, a direct result of the electronic effects of the two different halogen substituents.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum Data

For this compound, we anticipate the following key features in its electron ionization (EI) mass spectrum:

| m/z | Ion | Comments |

| 312/314 | [M]⁺ | Molecular ion peak, showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1). |

| 295/297 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 233 | [M-Br]⁺ | Loss of a bromine radical. |

| 185 | [M-I]⁺ | Loss of an iodine radical. |

| 107 | [C₇H₇O]⁺ | Tropylium-like ion from cleavage of C-Br and C-I bonds. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Fragmentation Pathways

The fragmentation of benzyl alcohol derivatives is well-documented. The molecular ion is often observed, and characteristic losses include the hydroxyl group, the halogen atoms, and the entire hydroxymethyl group. The presence of bromine will result in a distinctive M/M+2 isotopic pattern in the molecular ion and any bromine-containing fragments.

Comparative Analysis with 4-Iodobezyl Alcohol

The mass spectrum of 4-iodobenzyl alcohol shows a prominent molecular ion at m/z 234. Key fragments include the loss of iodine to give a peak at m/z 107, and the formation of the phenyl cation at m/z 77. This provides a good model for the expected fragmentation of the carbon skeleton of this compound.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200-3600 | O-H stretch (alcohol) | Strong, Broad |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 2850-2960 | C-H stretch (aliphatic) | Medium |

| 1450-1600 | C=C stretch (aromatic) | Medium to Weak |

| 1000-1260 | C-O stretch (primary alcohol) | Strong |

| 500-600 | C-Br stretch | Medium to Strong |

| ~500 | C-I stretch | Medium to Strong |

Interpretation and Rationale

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is the most characteristic feature of an alcohol, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region is indicative of the C-O single bond in the primary alcohol.

-

C-Halogen Stretches: The C-Br and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Comparative Analysis with Benzyl Alcohol

The IR spectrum of benzyl alcohol prominently displays the broad O-H stretch, aromatic and aliphatic C-H stretches, and a strong C-O stretch. The spectrum of this compound is expected to be very similar in the functional group region, with the addition of absorptions in the lower frequency region corresponding to the C-Br and C-I bonds.

Experimental Protocols: A Self-Validating System

To obtain high-quality spectroscopic data, the following general protocols should be followed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Analysis: Inject the sample and acquire the mass spectrum, ensuring the molecular ion and key fragment ions are clearly resolved.

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Conclusion: A Predictive Yet Powerful Spectroscopic Portrait

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The combined analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy offers a comprehensive toolkit for the structural verification of this compound. The principles and comparative data presented herein should empower researchers to confidently interpret the experimental data they acquire for this and structurally related molecules, thereby accelerating their research and development endeavors.

References

- NMR Prediction Software: Mnova NMRPredict. Mestrelab Research S.L. URL: https://mestrelab.com/software/mnova/plugins/nmrpredict/ NMRDB.org: An Online Database for NMR Spectra. URL: https://www.nmrdb.org/

- Mass Spectrometry of Benzyl Alcohol: NIST Mass Spectrometry Data Center. Benzyl alcohol. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100516&Type=MASS

- BenchChem. Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide. URL: https://www.benchchem.

- IR Spectrum of Benzyl Alcohol: NIST Chemistry WebBook. Benzyl alcohol. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100516&Type=IR-SPEC&Index=1#IR-SPEC

- General Spectroscopic Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

13C NMR of (2-Bromo-3-iodophenyl)methanol

An In-depth Technical Guide to the ¹³C NMR of (2-Bromo-3-iodophenyl)methanol

Introduction

This compound is a polysubstituted aromatic compound featuring a hydroxymethyl group, a bromine atom, and an iodine atom on a benzene ring. The precise determination of its chemical structure is fundamental for its application in research and development, particularly in fields like medicinal chemistry and materials science where precise atomic arrangement dictates function. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] It provides critical information on the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment.[2][3]

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. It is designed for researchers and professionals in the chemical sciences, offering a blend of theoretical predictions, a detailed experimental protocol, and an in-depth interpretation of the spectral data. The causality behind experimental choices and data interpretation is explained to ensure scientific integrity and practical utility.

Predicted ¹³C NMR Chemical Shifts: An Analysis of Substituent Effects

The chemical shift (δ) of each carbon atom in the benzene ring is influenced by the electronic effects of the attached substituents (-Br, -I, -CH₂OH). By employing the principle of substituent additivity, we can predict the approximate chemical shifts for the seven unique carbon atoms in this compound.[4][5] The base value for a benzene carbon is ~128.5 ppm.

The substituents exert their influence through a combination of inductive and resonance effects.[6] However, for heavier halogens like bromine and particularly iodine, a phenomenon known as the "heavy atom effect" becomes significant.[7] This effect causes a pronounced upfield shift (to a lower ppm value) for the carbon atom directly bonded to the heavy halogen (the ipso-carbon), which counteracts the expected deshielding from electronegativity alone.[7]

The predicted chemical shifts for each carbon atom of this compound are summarized in the table below. These predictions are derived from established substituent chemical shift (SCS) values.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (-CH₂OH attached) | ~141 | Strong deshielding from the electronegative oxygen and substitution at the ortho positions. |

| C2 (-Br attached) | ~123 | The ipso-carbon attached to bromine experiences an upfield shift due to the heavy atom effect.[7] |

| C3 (-I attached) | ~98 | The ipso-carbon attached to iodine shows a very strong upfield shift due to the pronounced heavy atom effect of iodine.[7] |

| C4 | ~132 | Deshielded by the ortho iodine and meta bromine substituents. |

| C5 | ~129 | Experiences minor shielding or deshielding effects from the substituents. |

| C6 | ~130 | Deshielded by the ortho -CH₂OH group and meta iodine. |

| -CH₂OH | ~64 | Typical range for a benzylic alcohol carbon, deshielded by the attached oxygen.[8][9] |

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation

-

Analyte: Weigh approximately 20-30 mg of this compound (CAS No: 1261644-21-6).[10]

-

Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the analyte in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single carbon signal at ~77.16 ppm, which serves as a convenient internal reference.[9]

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard and reference, with its signal defined as 0.0 ppm.

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is critical for acquiring a high-resolution spectrum.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems). Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[2]

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Acquisition Time (AQ): ~1.0-2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds. While longer delays are required for precise quantification, a 2-second delay is sufficient for qualitative structural elucidation and provides a good signal-to-noise ratio in a reasonable time.[11]

-

Number of Scans (NS): 1024-4096 scans. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.[2]

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1.0-2.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.

Workflow and Data Interpretation Diagrams

The following diagrams illustrate the experimental workflow and the logical connections between the molecular structure and its expected spectral features.

Caption: Experimental workflow for ¹³C NMR analysis.

Caption: Correlation of structure and predicted shifts.

Conclusion

This guide has detailed the theoretical prediction, experimental acquisition, and interpretation of the ¹³C NMR spectrum for this compound. The predicted chemical shifts, based on established substituent effects including the heavy atom effect of iodine and bromine, provide a clear roadmap for spectral assignment. The provided step-by-step protocol ensures the acquisition of a high-quality spectrum suitable for unambiguous structure confirmation. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a valuable resource for scientists engaged in drug development and chemical research, facilitating the confident characterization of complex organic molecules.

References

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16).

- Sasanuma, Y., & Yamamoto, O. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.

- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. ResearchGate.

- Stenutz, R. NMR chemical shift prediction of benzenes.

- Das, P., et al. (2016). Structure elucidation of uniformly 13C labeled small molecule natural products. PMC, NIH.

- Supporting information for - The Royal Society of Chemistry.

- Supplementary Information - The Royal Society of Chemistry.

- How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products... Pearson.

- Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

- Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove, University of Mississippi.

- Bingol, K. (2018). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments.

- Measuring methods available and examples of their applications 13C NMR.

- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Modgraph.

- Peterson, E. A., & Jacobsen, E. N. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, ACS Publications.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Sivasubramaniyan, S., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of Chemical Sciences.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.

- Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

- Supporting Information - The Royal Society of Chemistry.

- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.

- A Study of Substituent Effect on 1H and 13C NMR Spectra of Mono, Di and Poly Substituted Carbazoles. ElectronicsAndBooks.

- 13C NMR Chemical Shifts. Oregon State University.

- Summary of C13-NMR Interpretation.

- Obtaining and Analyzing NMR Spectra of Substituted Benzenes for Carbon Assignment. Docsity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. stenutz.eu [stenutz.eu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. This compound – Biotuva Life Sciences [biotuva.com]

- 11. pubs.acs.org [pubs.acs.org]

Mass spectrum of (2-Bromo-3-iodophenyl)methanol

An In-Depth Technical Guide to the Mass Spectrum of (2-Bromo-3-iodophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis and expert interpretation of the expected electron ionization (EI) mass spectrum of this compound (CAS No. 1261644-21-6)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral prediction. It elucidates the fundamental principles of fragmentation for poly-halogenated aromatic alcohols, explains the causality behind the expected spectral features, and provides a validated experimental protocol for acquiring high-quality data. The guide focuses on predicting the molecular ion signature, detailing the primary fragmentation pathways, and presenting the information with clarity through structured data tables and explanatory diagrams.

Introduction

This compound is a highly functionalized aromatic compound, often utilized as a complex building block in the synthesis of novel pharmaceutical agents and advanced materials. Accurate structural verification of such intermediates is critical to ensure the integrity of the synthetic pathway and the purity of the final product. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for the structural elucidation of volatile, small organic molecules due to its high reproducibility and the generation of detailed fragmentation patterns that serve as a molecular fingerprint.[3]

This guide offers a predictive yet deeply analytical framework for understanding the mass spectrum of this specific molecule. We will dissect the interplay between the different functional groups—the benzyl alcohol moiety and the two distinct halogen substituents (bromine and iodine)—to forecast the key ions and fragmentation mechanisms that define its mass spectral character.

Part I: The Molecular Ion Signature - A Tale of Two Halogens

The molecular ion (M•+) region of the mass spectrum provides the most immediate and valuable information: the molecular weight and, through its isotopic pattern, clues to the elemental composition. For this compound (C₇H₆BrIO), this region is uniquely defined by the natural isotopic abundances of its constituent halogens.

The Bromine Isotopic Doublet

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal measure (approximately 50.54% and 49.46%, respectively).[4] This results in a characteristic isotopic cluster for any bromine-containing fragment, where two peaks of roughly equal intensity are observed, separated by two mass-to-charge units (m/z). This 1:1 "doublet" at M•+ and (M+2)•+ is a definitive signature for the presence of a single bromine atom in the molecule.[5][6]

The Monoisotopic Nature of Iodine

In stark contrast, iodine is monoisotopic, existing entirely as ¹²⁷I.[7][8] Consequently, iodine itself does not generate an (M+2)•+ peak. Its primary contribution to the spectrum is its significant mass (127 amu), which means that fragments containing iodine will appear at a high m/z, and its loss will result in a large mass shift of 127 units—a diagnostically useful feature.[9]

Predicted Molecular Ion Cluster for C₇H₆BrIO

Combining these principles, the molecular ion for this compound will manifest as a distinct pair of peaks separated by 2 Da. The nominal mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ¹²⁷I).

| Ion Species | Isotopic Composition | Calculated Monoisotopic Mass (Da) | Expected m/z | Expected Relative Abundance |

| [M]•+ | C₇H₆⁷⁹Br¹²⁷IO | 311.865 | 312 | ~100% |

| [M+2]•+ | C₇H₆⁸¹Br¹²⁷IO | 313.863 | 314 | ~98% |

| [M+1]•+ | Primarily ¹³CC₆H₆⁷⁹Br¹²⁷IO | 312.868 | 313 | ~7.7% |

Table 1: Predicted m/z values and relative abundances for the molecular ion cluster of this compound.

The presence of this strong m/z 312/314 doublet with a ~1:1 intensity ratio is the primary evidence for confirming the molecular weight and the presence of one bromine atom.

Part II: Principal Fragmentation Pathways under Electron Ionization

The 70 eV electron beam used in standard EI-MS imparts significant energy, leading to extensive and predictable bond cleavages.[10] The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The hierarchy of bond lability is generally C-I < C-Br < C-C < C-O < C-H.

The following pathways are predicted to be the most significant:

Pathway A: Cleavage of the Carbon-Iodine Bond (The Weakest Link)

The C-I bond is the most readily cleaved due to its lower bond energy compared to C-Br. This fragmentation, involving the loss of an iodine radical (•I), is expected to be a dominant process.

-

[M]•+ → [M - I]⁺ + •I

-

This pathway generates the (2-bromophenyl)methanol cation ([C₇H₆BrO]⁺), which will appear as a prominent isotopic doublet at m/z 185 and 187 . The high stability of the resulting benzyl-type cation favors this fragmentation.

Pathway B: Cleavage of the Carbon-Bromine Bond

While less favorable than C-I scission, the loss of a bromine radical (•Br) is another key fragmentation route.

-

[M]•+ → [M - Br]⁺ + •Br

-

This produces the (3-iodophenyl)methanol cation ([C₇H₆IO]⁺). Since iodine is monoisotopic, this fragment will appear as a single, strong peak at m/z 233 .

Pathway C: Benzylic C-C Bond Cleavage

The loss of the entire hydroxymethyl group (•CH₂OH, 31 Da) via cleavage of the bond connecting it to the aromatic ring is a common pathway for benzyl derivatives.

-

[M]•+ → [M - CH₂OH]⁺ + •CH₂OH

-

This results in the 2-bromo-3-iodophenyl cation ([C₆H₃BrI]⁺), which will be observed as an isotopic doublet at m/z 281 and 283 .

Pathway D: Secondary Fragmentations

The primary fragment ions will undergo further decomposition, providing additional structural information. A key secondary fragmentation for benzyl alcohols is the loss of formaldehyde (CH₂O, 30 Da) or a related loss of CO and H₂ from the primary fragments.

-

From [M - I]⁺ (m/z 185/187): Loss of CH₂O leads to the bromophenyl cation ([C₆H₅Br]⁺) at m/z 155 and 157 .

-

From [M - Br]⁺ (m/z 233): Loss of CH₂O yields the iodophenyl cation ([C₆H₅I]⁺) at m/z 203 .

The following diagram illustrates the predicted fragmentation cascade.

Summary of Predicted Key Ions

| m/z (Isotopic Cluster) | Proposed Fragment Ion | Formula | Fragment Lost | Expected Abundance |

| 312, 314 | Molecular Ion | [C₇H₆BrIO]•+ | - | Medium to Low |

| 281, 283 | 2-Bromo-3-iodophenyl | [C₆H₃BrI]⁺ | •CH₂OH | Medium |

| 233 | (3-Iodophenyl)methanol | [C₇H₆IO]⁺ | •Br | Medium |

| 203 | Iodophenyl | [C₆H₅I]⁺ | •Br, CH₂O | Medium to High |

| 185, 187 | (2-Bromophenyl)methanol | [C₇H₆BrO]⁺ | •I | High (Potential Base Peak) |

| 155, 157 | Bromophenyl | [C₆H₅Br]⁺ | •I, CH₂O | High |

| 127 | Iodine | [I]⁺ | C₇H₆BrO | Low |

| 77 | Phenyl | [C₆H₅]⁺ | Br, I, CH₂O | Medium |

Table 2: Summary of principal ions expected in the EI mass spectrum.

Part III: Experimental Protocol for Mass Spectrum Acquisition

To ensure the generation of a high-quality, reproducible mass spectrum, a validated experimental approach is essential. The following protocol outlines the recommended methodology using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for such analyses.

Workflow Overview

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. 1261644-21-6 | this compound - AiFChem [aifchem.com]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. savemyexams.com [savemyexams.com]

- 7. GCMS Section 6.5 [people.whitman.edu]

- 8. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. whitman.edu [whitman.edu]

- 10. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

IR spectrum of (2-Bromo-3-iodophenyl)methanol

An In-depth Technical Guide to the Infrared Spectrum of (2-Bromo-3-iodophenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique in the field of chemical sciences, offering rapid and non-destructive identification of functional groups within a molecular structure. This guide provides a comprehensive analysis of the infrared spectrum of this compound, a substituted aromatic alcohol of interest in synthetic chemistry and drug development. By dissecting its molecular structure, we will predict and interpret the characteristic vibrational frequencies. This document serves as a practical reference, detailing the theoretical underpinnings, an experimental protocol for spectral acquisition, and a systematic approach to spectral interpretation, ensuring both scientific rigor and field-proven applicability.

Introduction: The Vibrational Fingerprint of a Molecule

Every covalent bond in a molecule is in a constant state of vibration, stretching and bending at specific quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique "vibrational fingerprint" of the molecule. For the synthetic chemist or drug development professional, this fingerprint is a critical tool for structural elucidation, reaction monitoring, and quality control.

The subject of this guide, this compound (CAS No: 1261644-21-6), presents a unique combination of functional groups: a primary alcohol, a trisubstituted aromatic ring, and two distinct halogen substituents.[1][2] Understanding its IR spectrum is key to confirming its identity and purity.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic absorption bands.

Caption: Molecular structure of this compound.

The key functional groups and their expected vibrational modes are:

-

Hydroxyl Group (O-H): The O-H stretching vibration in alcohols is one of the most recognizable bands in an IR spectrum. Due to intermolecular hydrogen bonding, this peak is typically strong and very broad.[3][4]

-

Aromatic Ring (C=C and C-H): The benzene ring gives rise to several characteristic absorptions. Aromatic C-H bonds stretch at wavenumbers slightly higher than their aliphatic counterparts.[5][6][7] The C=C bonds within the ring produce a series of medium to sharp bands in the 1400-1600 cm⁻¹ region.[5][6] Furthermore, C-H out-of-plane ("oop") bending vibrations in the lower frequency region can be diagnostic of the ring's substitution pattern.[5][6]

-

Aliphatic Group (CH₂-OH): The methylene (-CH₂) group attached to the ring will exhibit sp³ C-H stretching vibrations at wavenumbers just below 3000 cm⁻¹.[8][9]

-

Carbon-Oxygen Bond (C-O): The C-O single bond stretch of a primary alcohol is a strong band that appears in the fingerprint region of the spectrum.[3][10][11]

-

Carbon-Halogen Bonds (C-Br, C-I): The stretching vibrations for C-Br and C-I bonds occur at low frequencies. These bands are often found in the complex fingerprint region or even in the far-IR region and can be difficult to assign definitively, but their presence is a key feature of the molecule's overall fingerprint.[11][12]

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the expected quantitative data from an IR analysis of this compound, grounded in established spectroscopic principles.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment | Causality and Insights |

| 3550 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) | The broadness is the hallmark of intermolecular hydrogen bonding, a definitive feature for alcohols in a condensed phase.[3][10][13] |

| 3100 - 3000 | Medium-Weak | sp² C-H Stretch | Aromatic Ring | Aromatic C-H bonds are slightly stronger than aliphatic ones, thus absorbing at a higher frequency (just above 3000 cm⁻¹).[5][6][8] |

| 3000 - 2850 | Medium | sp³ C-H Stretch | Methylene (-CH₂) | Characteristic of C-H bonds on an sp³ hybridized carbon, appearing just below the 3000 cm⁻¹ dividing line.[8][14] |

| 1600 - 1585 | Medium-Weak | C=C In-Ring Stretch | Aromatic Ring | These two bands are due to complex carbon-carbon stretching vibrations within the aromatic ring.[5][6][7] |

| 1500 - 1400 | Medium | C=C In-Ring Stretch | Aromatic Ring | |

| 1260 - 1050 | Strong | C-O Stretch | Primary Alcohol (Ar-CH₂-OH) | This strong absorption is highly characteristic of the C-O single bond in alcohols and ethers.[3][10][11][15] |

| 900 - 675 | Strong-Medium | C-H Out-of-Plane Bend | Aromatic Ring (Trisubstituted) | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[5][6] |

| 690 - 515 | Medium-Weak | C-Br Stretch | Aryl Bromide | Found in the low-frequency fingerprint region; its exact position can be influenced by the surrounding structure.[11] |

| < 600 | Medium-Weak | C-I Stretch | Aryl Iodide | Absorbs at a very low frequency due to the high mass of the iodine atom, often falling outside the standard mid-IR range.[12] |

Experimental Protocol: Acquiring the Spectrum via ATR-FTIR

To ensure trustworthy and reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for analyzing solid or high-boiling liquid samples due to its minimal sample preparation and high-quality results.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Verify the ATR accessory (typically a diamond or zinc selenide crystal) is clean.[10] Clean the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.[16][17]

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample's absorbance.[17]

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid, enough powder should be used to completely cover the crystal surface.[16]

-

Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for achieving a high-quality spectrum, as the IR beam only penetrates a few micrometers into the sample.[10][16]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After the spectrum is displayed, perform any necessary software-based corrections, such as an ATR correction or baseline adjustment.

-

Thoroughly clean the ATR crystal and pressure arm with a solvent-dampened tissue to prevent cross-contamination.[17]

-

Caption: Experimental workflow for ATR-FTIR analysis.

A Self-Validating Interpretation

The trustworthiness of spectral interpretation lies in a holistic, self-validating approach where multiple characteristic bands corroborate the proposed structure.

-

Primary Confirmation (The -OH Group): The first feature to identify is the intense, broad absorption between 3550-3200 cm⁻¹.[3][10] Its presence is a strong indicator of an alcohol. The breadth of this peak, caused by hydrogen bonding, distinguishes it from the sharper N-H stretches of amines.[4][8]

-

Secondary Confirmation (Aromatic & Aliphatic Systems): The spectrum should be interrogated around the 3000 cm⁻¹ mark. The presence of weaker peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while medium-intensity peaks just below 3000 cm⁻¹ confirm the sp³ C-H bonds of the methylene group.[5][8][14] This duality is a key validation point. The existence of multiple bands between 1400-1600 cm⁻¹ further solidifies the presence of the aromatic ring.[5][6]

-

Tertiary Confirmation (The C-O Linkage): A strong, sharp band in the 1260-1050 cm⁻¹ region confirms the C-O stretch of the primary alcohol.[3][10][11] The simultaneous presence of this band and the broad O-H stretch is conclusive evidence for the alcohol functional group.

-

Final Validation (The Fingerprint): The complex pattern of bands below 1500 cm⁻¹, including the C-H out-of-plane bending and the low-frequency C-Br and C-I stretches, constitutes the unique fingerprint of the molecule.[11][14] While individual assignment here is challenging, the overall pattern must match that of a reference spectrum for positive identification. The absence of strong absorptions in other regions (e.g., a C=O stretch near 1700 cm⁻¹) validates the absence of other functional groups like ketones, aldehydes, or carboxylic acids.

Conclusion

The is a rich tapestry of information that, when interpreted systematically, provides unambiguous confirmation of its chemical structure. The key identifying features are the broad O-H stretch characteristic of a hydrogen-bonded alcohol, the distinct aromatic and aliphatic C-H stretching regions, the strong C-O stretch of a primary alcohol, and the unique pattern of aromatic C=C and C-H bending vibrations. This guide provides the foundational knowledge and a robust experimental framework for researchers and drug development professionals to confidently utilize IR spectroscopy for the characterization of this and other complex organic molecules, ensuring the integrity and validity of their scientific endeavors.

References

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. Department of Chemistry & Biochemistry.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry & Biochemistry.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- AdiChemistry. (2024, April 2). Infrared spectroscopy alcohols phenols. YouTube.

- Yang, K. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. University of California, Irvine.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- Wade, L.G. Jr. (2003). Characteristic Group Vibrations of Organic Molecules. In Organic Chemistry (5th ed.).

- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).

- International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy.

- University of Wisconsin-Madison. (2014, March 12). Infrared Spectrometry - Sample Preparation and Instrumentation. YouTube.

- Wade, L.G. Jr. (2006). INFRARED SPECTROSCOPY (IR). In Organic Chemistry (6th ed.). Pearson Prentice Hall Inc.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry.

- Scribd. (n.d.). Infrared Spectroscopy Sample Prep Guide.

- University of California, Santa Cruz. (n.d.). IR Tables. Department of Chemistry.

- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).

- University of California, Los Angeles. (n.d.). IR Chart. Department of Chemistry & Biochemistry.

- Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.

- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.

- JoVE. (2024, December 5). Video: IR Absorption Frequency: Hybridization.

- Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry.

- Biotuva Life Sciences. (n.d.). This compound.

- AiFanChem. (n.d.). 1261644-21-6 | this compound.

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. 1261644-21-6 | this compound - AiFChem [aifchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Video: IR Absorption Frequency: Hybridization [jove.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. youtube.com [youtube.com]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. webassign.net [webassign.net]

- 17. youtube.com [youtube.com]

Solubility of (2-Bromo-3-iodophenyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (2-Bromo-3-iodophenyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of specific, publicly available quantitative solubility data for this compound, this document synthesizes foundational chemical principles and data from structurally analogous compounds to establish a robust theoretical solubility profile. The primary focus is to equip researchers, chemists, and drug development professionals with the theoretical understanding and practical methodologies required to experimentally determine the solubility of this and similar halogenated aromatic compounds. We present detailed, field-proven protocols for both equilibrium and kinetic solubility assays, explain the causality behind experimental choices, and discuss the role of computational models in modern solvent selection. This guide serves as a critical resource for handling, formulation, and screening of this compound in a research and development setting.

Introduction

This compound is a halogenated aromatic alcohol, a class of compounds frequently utilized as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The solubility of such an intermediate is a fundamental physicochemical property that dictates its utility and handling across the entire development pipeline—from synthesis and purification to formulation and biological screening.[1] An understanding of a compound's solubility behavior in various organic solvents is paramount for designing robust synthetic routes, developing effective purification strategies (e.g., crystallization), and preparing solutions for analytical and biological testing.

The principle of "like dissolves like" serves as a foundational guide, suggesting that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[1] this compound possesses a dual nature: a polar hydroxyl (-OH) group capable of hydrogen bonding, and a large, nonpolar, and highly substituted phenyl ring. This structure anticipates a nuanced solubility profile, which this guide will explore in detail.

Physicochemical Profile and Predicted Solubility

The molecular architecture of this compound is the primary determinant of its interactions with solvents.

-

Polarity and Hydrogen Bonding: The presence of the benzylic alcohol moiety (-CH₂OH) is the most significant contributor to the molecule's polarity. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This capability strongly suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).[2]

-

Aromatic System and Halogenation: The benzene ring, substituted with a bromine and an iodine atom, constitutes a large, lipophilic (nonpolar) region. The bulky halogen atoms increase the molecular weight (312.93 g/mol ) and surface area, enhancing van der Waals interactions.[3][4] While halogens are electronegative, their primary contribution in this context is to the overall lipophilicity and molecular size, which favors solubility in less polar organic media.

-

Dipole Moment: The asymmetrical substitution on the phenyl ring creates a permanent dipole moment, further influencing its interaction with polar solvents.

Based on these structural features, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent screening in a laboratory setting.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Very High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvent effectively solvate the polar hydroxyl group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Solvents can engage in hydrogen bonding with the solute's hydroxyl group. Solubility may be slightly limited by the large nonpolar ring. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF's polarity and ability to accept hydrogen bonds suggest moderate solubility. Diethyl ether, being less polar, will likely be a poorer solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have dipole moments that can interact with the solute and are effective at solvating large organic molecules. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic rings can interact via π-stacking, the solvent's nonpolar nature is a poor match for the polar hydroxyl group. |

| Nonpolar | Hexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the polar hydroxyl group and the nonpolar alkane solvent leads to very poor solvation. |